3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate
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Overview
Description
3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate is a heterocyclic compound with the molecular formula C8H14BF4NO. This compound is known for its unique structure, which includes an oxazolo and azepin ring system. It is often used in various chemical and biological research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an oxazoline derivative, followed by cyclization to form the oxazolo-azepin ring system.
Industrial Production Methods
Industrial production of this compound often employs high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The process may involve large-scale synthesis in cleanroom conditions, with stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolo-azepin derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo-azepin oxides, while reduction can produce reduced oxazolo-azepin derivatives.
Scientific Research Applications
3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Hexahydroisoquinolin derivatives: Known for their inhibitory activity against enzymes like EZH2.
Oxazole derivatives: These compounds are studied for their antimicrobial and anticancer properties.
Uniqueness
What sets 3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate apart is its unique oxazolo-azepin ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,5,6,7,8,9-hexahydro-2H-[1,3]oxazolo[3,2-a]azepin-4-ium;tetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14NO.BF4/c1-2-4-8-9(5-3-1)6-7-10-8;2-1(3,4)5/h1-7H2;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBIJIVBQFEOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCC2=[N+](CC1)CCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BF4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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